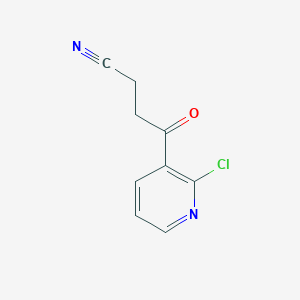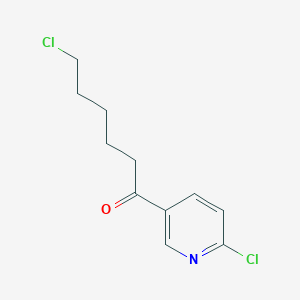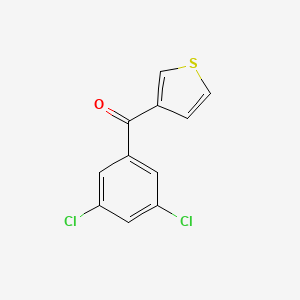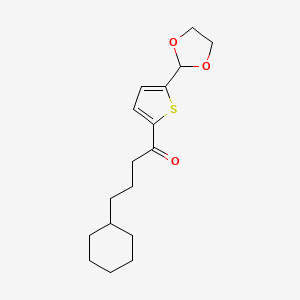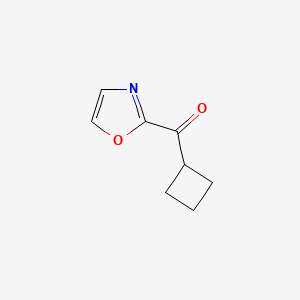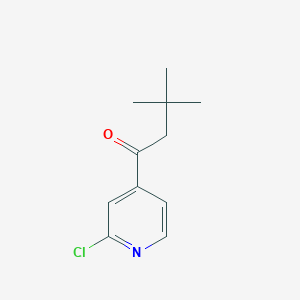
2,2,4-Trimethylpentane-d18
Overview
Description
2,2,4-Trimethylpentane-d18: isooctane-d18 , is a deuterated form of 2,2,4-trimethylpentane. This compound is a colorless liquid with low volatility and low toxicity at room temperature. It is primarily used as a reference standard in gas chromatography due to its unique isotopic signature, which allows for accurate quantification and identification in analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylpentane-d18 can be synthesized through a deuteration reaction. This involves the replacement of hydrogen atoms in 2,2,4-trimethylpentane with deuterium atoms.
Industrial Production Methods: In the petroleum industry, 2,2,4-trimethylpentane is produced on a large scale by the alkylation of isobutene with isobutane in the presence of acid catalysts. This process is conducted in alkylation units. Additionally, it can be produced from isobutylene by dimerization using an Amberlyst catalyst to produce a mixture of iso-octenes, which are then hydrogenated to form 2,2,4-trimethylpentane .
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethylpentane-d18 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogenation reactions can convert iso-octenes to 2,2,4-trimethylpentane.
Substitution: Deuteration reactions replace hydrogen atoms with deuterium atoms.
Major Products Formed:
Oxidation Products: Acetone, 2-methylpropanal, 4-hydroxy-4-methyl-2-pentanone.
Reduction Products: 2,2,4-Trimethylpentane.
Substitution Products: this compound.
Scientific Research Applications
2,2,4-Trimethylpentane-d18 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in gas chromatography and mass spectrometry for accurate quantification and identification of compounds
Biology: It is used in studies involving metabolic pathways and the effects of deuterium substitution on biological systems.
Medicine: Research on the pharmacokinetics and metabolism of deuterated compounds often utilizes this compound.
Mechanism of Action
The mechanism of action of 2,2,4-trimethylpentane-d18 involves its interaction with OH radicals in the presence of NO. This reaction leads to the formation of various oxidation products, including acetone, 2-methylpropanal, and 4-hydroxy-4-methyl-2-pentanone. The reaction pathways are delineated based on the observed products, and the mechanism is discussed in detail in professional chemical literature .
Comparison with Similar Compounds
- 2,2-Dimethylbutane
- 2,3-Dimethylbutane
- Triptane
- Tetramethylbutane
- Tetraethylmethane
- 2,3,3-Trimethylpentane
- 2,3,4-Trimethylpentane
- Tetra-tert-butylmethane
- 2,3-Dimethylhexane
- 2,5-Dimethylhexane
Uniqueness: 2,2,4-Trimethylpentane-d18 is unique due to its deuterium substitution, which provides a distinct isotopic signature. This makes it particularly valuable as a reference standard in analytical applications, allowing for precise quantification and identification of compounds. Its low volatility and low toxicity further enhance its suitability for various research and industrial applications .
Properties
IUPAC Name |
1,1,1,2,3,3,5,5,5-nonadeuterio-2,4,4-tris(trideuteriomethyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3/i1D3,2D3,3D3,4D3,5D3,6D2,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTMVDHEPJAVLT-FKVAJJEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583757 | |
| Record name | 2,2,4-Tris[(~2~H_3_)methyl](~2~H_9_)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51685-57-5 | |
| Record name | 2,2,4-Tri(methyl-d3)pentane-1,1,1,3,3,4,5,5,5-d9 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51685-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4-Tris[(~2~H_3_)methyl](~2~H_9_)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51685-57-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2,2,4-Trimethylpentane-d18 in this study?
A1: this compound is a deuterated form of 2,2,4-trimethylpentane, meaning it has some of its hydrogen atoms replaced with deuterium. This isotopic substitution allows researchers to track specific reaction pathways. [, ] For instance, the detection of products like HOC8D16ONO2 and HOC7D14ONO2 from the this compound reaction confirms the origin of these compounds and helps in delineating the reaction mechanism. [, ]
Q2: What analytical techniques were employed to study the reaction products of 2,2,4-trimethylpentane and its deuterated analog?
A2: The researchers used a combination of gas chromatography with flame ionization detection (GC-FID), combined gas chromatography-mass spectrometry (GC-MS), and in situ atmospheric pressure ionization tandem mass spectrometry (API-MS) to identify and quantify the products formed in the reaction of 2,2,4-trimethylpentane and this compound with OH radicals. [, ] GC-FID was primarily used for quantifying major products like acetone, 2-methylpropanal, and 4-hydroxy-4-methyl-2-pentanone. [, ] Meanwhile, GC-MS and API-MS, including tandem MS experiments, were utilized to identify and structurally characterize a wider range of products, including hydroxynitrates and other oxidized species. [, ]
- Atkinson, R., et al. (2002). Products and mechanism of the reaction of OH radicals with 2,2,4-trimethylpentane in the presence of NO. The Journal of Physical Chemistry A, 106(21), 5069-5076.
- Atkinson, R., et al. (2002). Products and mechanism of the reaction of OH radicals with 2,2,4-trimethylpentane in the presence of NO. _Environmental Science & Technology, 36*(11), 2467-2474.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368581.png)
![2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1368584.png)
